molecular formula C11H16N2 B12113192 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-

Cat. No.: B12113192
M. Wt: 176.26 g/mol
InChI Key: QRAUFFKHTOMHCX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.2581 g/mol . This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely studied for their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones or aldehydes, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the benzodiazepine ring .

Scientific Research Applications

2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Biological Activity

1H-1,5-Benzodiazepine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl- has garnered attention due to its potential therapeutic applications. This article reviews its biological activity based on various research findings and case studies.

  • IUPAC Name: 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-
  • Molecular Formula: C11H16N2
  • Molecular Weight: 176.2581 g/mol
  • CAS Registry Number: 19560-66-8

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its effects on neurotransmitter systems and potential therapeutic uses.

1H-1,5-Benzodiazepines typically interact with the central nervous system (CNS) by modulating neurotransmitter receptors. Specifically:

  • GABA Receptors: These compounds often act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission.
  • AMPAR Antagonism: Recent studies indicate that some benzodiazepine derivatives can act as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial in synaptic transmission and plasticity .

Case Studies

  • Neuroprotective Effects:
    • A study demonstrated that derivatives of benzodiazepines exhibit neuroprotective properties by reducing excitotoxicity in neuronal cultures. This was particularly evident in models of glutamate-induced neurotoxicity where the compound showed significant protective effects against cell death .
  • Antidepressant Activity:
    • In behavioral models of depression, the compound exhibited antidepressant-like effects. It was shown to increase the levels of serotonin and norepinephrine in animal models, suggesting a potential mechanism similar to that of traditional antidepressants .
  • Antitumor Properties:
    • Some benzodiazepine derivatives have been investigated for their antitumor activities. The compound's ability to induce apoptosis in cancer cell lines has been documented, indicating its potential as a chemotherapeutic agent .

Data Tables

PropertyValue
IUPAC Name1H-1,5-Benzodiazepine
Molecular FormulaC11H16N2
Molecular Weight176.2581 g/mol
CAS Registry Number19560-66-8
GABA_A Receptor ModulationPositive Allosteric Modulator
AMPAR ActivityNoncompetitive Antagonist

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H16N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-6,8-9,12-13H,7H2,1-2H3

InChI Key

QRAUFFKHTOMHCX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=CC=CC=C2N1)C

Origin of Product

United States

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